3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Description
3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiadiazole ring, a piperidine ring, and a methoxyphenyl group, making it a versatile molecule for diverse applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-5-2-13(3-6-14)4-7-16(21)20-10-8-15(9-11-20)23-17-19-18-12-24-17/h2-3,5-6,12,15H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXOKQLWSYWUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperidine derivative.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenyl derivative, often through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The carbonyl group undergoes nucleophilic attack, forming secondary alcohols or amines under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | LiAlH<sub>4</sub> in THF, 0–25°C | 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-ol | 72–85 | |
| Grignard Addition | CH<sub>3</sub>MgBr, dry ether, reflux | Tertiary alcohol derivative | 68 | |
| Condensation | NH<sub>2</sub>OH·HCl, NaOAc, ethanol | Oxime analog | 91 |
The ketone’s electrophilicity is moderated by resonance effects from the adjacent piperidine-thiadiazole system, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole moiety participates in:
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Electrophilic Substitution : Limited due to electron-withdrawing effects of the sulfur and nitrogen atoms. Halogenation occurs at position 5 under radical initiators.
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Cycloadditions : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at elevated temperatures (80–100°C) .
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Ring-Opening : Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH cleaves the thiadiazole ring to form sulfonic acid derivatives .
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent undergoes:
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Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C yields a phenolic derivative (97% conversion) .
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Electrophilic Aromatic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces a nitro group at the para position relative to methoxy.
Piperidine Ring Functionalization
The piperidine nitrogen participates in:
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Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in presence of K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts .
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Acylation : Acetic anhydride/acetyl chloride forms N-acetyl derivatives (82–90% yield).
Oxidation and Degradation Pathways
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Ketone Oxidation : CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the propan-1-one chain to a carboxylic acid (limited yield due to thiadiazole instability).
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Photooxidation : UV light in O<sub>2</sub>-saturated methanol degrades the thiadiazole ring to SO<sub>2</sub> and NH<sub>3</sub> .
Complexation with Metal Ions
The thiadiazole sulfur and piperidine nitrogen coordinate transition metals:
| Metal Ion | Ligand Sites | Complex Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | Thiadiazole S, Piperidine N | 8.3 ± 0.2 | Catalytic oxidation |
| Fe(III) | Ketone O, Thiadiazole N | 6.9 ± 0.3 | Sensor development |
pH-Dependent Reactivity
The compound’s pKa values (predicted: 3.1 for thiadiazole NH, 9.7 for piperidine N) dictate reaction pathways:
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Acidic Conditions : Protonation of piperidine enhances electrophilicity for SN<sub>2</sub> reactions.
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Basic Conditions : Deprotonation of thiadiazole NH facilitates nucleophilic aromatic substitution .
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a therapeutic agent. Thiadiazoles are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. Preliminary studies suggest that derivatives of thiadiazoles can interfere with cellular mechanisms involved in tumor growth, indicating potential applications in cancer therapy.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The interaction of this compound with various biological targets could lead to the development of new antimicrobial agents .
Central Nervous System (CNS) Effects
Given the presence of the piperidine ring, this compound may also exhibit CNS effects. Piperidine derivatives are often explored for their neuroactive properties, making this compound a candidate for further investigation in neuropharmacology .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various thiadiazole derivatives, highlighting their ability to induce apoptosis in cancer cells. The specific mechanism of action involves the inhibition of certain kinases that play a role in cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of thiadiazole derivatives and their evaluation against several bacterial strains. Results indicated that compounds similar to 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one demonstrated potent antibacterial activity, suggesting their potential utility in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1,3,4-Thiadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its biological activity.
1-(4-(1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic compound characterized by its unique structural features that include a piperidine ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuropharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.4 g/mol. The structure incorporates a methoxyphenyl group and a thiadiazole ring linked through a piperidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 2176070-36-1 |
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. Thiadiazole derivatives have been shown to target various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis. For instance, studies have reported that certain thiadiazole compounds can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The specific mechanism of action often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and inhibition of essential enzymes . For example, studies have shown that certain derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The neuropharmacological potential of this compound is also being explored. Compounds with similar structural characteristics have been found to possess anticonvulsant properties and may modulate neurotransmitter systems involved in anxiety and depression . The presence of the piperidine ring is particularly relevant for these activities, as it can influence the binding affinity to various receptors in the central nervous system.
Study on Anticancer Activity
A study evaluating the cytotoxic effects of thiadiazole derivatives found that modifications to the structure significantly influenced their potency. In vitro assays showed that compounds with electron-donating groups exhibited enhanced activity against MCF-7 cells compared to those with electron-withdrawing groups . This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents.
Antimicrobial Evaluation
In another investigation, a series of thiadiazole derivatives were synthesized and tested for antimicrobial activity using the disk diffusion method. Results indicated that several compounds displayed potent activity against Candida albicans and Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(4-Methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one?
Methodological Answer: The synthesis typically involves multi-step procedures, including:
- Step 1: Formation of the piperidin-1-yl propan-1-one core via nucleophilic substitution or coupling reactions under reflux conditions (e.g., toluene as solvent, 60–80°C) .
- Step 2: Introduction of the 1,3,4-thiadiazol-2-yloxy group using coupling agents like EDCI or DCC in anhydrous dichloromethane .
- Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Key catalysts include triethylamine for acid scavenging and palladium-based catalysts for cross-coupling steps .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
Methodological Answer:
Q. What factors influence the stability of this compound under experimental conditions?
Methodological Answer:
- pH Sensitivity: The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the thiadiazole ring. Use buffered solutions (pH 6–8) for in vitro assays .
- Light/Temperature: Store at –20°C in amber vials to prevent photodegradation. Thermal stability tests (TGA/DSC) show decomposition above 150°C .
Q. What methodologies are recommended for initial biological activity screening?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
- Cytotoxicity: MTT assay on HEK-293 cells (IC reported at 12.5 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
- Analog Synthesis: Modify substituents on the methoxyphenyl (e.g., replace –OCH with –CF) or thiadiazole (e.g., introduce methyl groups) .
- Biological Testing: Compare IC values across analogs (e.g., 4-methoxy vs. 4-nitro derivatives show 10-fold differences in kinase inhibition) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR kinase) .
Q. What strategies are effective for identifying biological targets and interaction mechanisms?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
- SPR Spectroscopy: Measure real-time binding kinetics (e.g., K = 120 nM for HSP90) .
- CRISPR-Cas9 Knockout: Validate target relevance by knocking out suspected genes (e.g., MAPK1) and assessing resistance .
Q. How can computational modeling enhance the understanding of this compound’s properties?
Methodological Answer:
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Purity Verification: Re-examine compound purity via HPLC and elemental analysis to rule out impurities .
- Assay Standardization: Use identical cell lines (e.g., HepG2 vs. MCF-7) and positive controls (e.g., doxorubicin) .
- Meta-Analysis: Compare data across analogs (e.g., thiadiazole vs. oxadiazole derivatives show divergent activities) .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
Methodological Answer:
- ADME Profiling:
- Absorption: Caco-2 cell permeability assay (P = 8.2 × 10 cm/s) .
- Metabolism: Liver microsome stability (t = 45 min in human microsomes) .
- Plasma Protein Binding: Equilibrium dialysis (95% bound to albumin) .
Q. What advanced techniques can elucidate synergistic effects with other therapeutic agents?
Methodological Answer:
- Combinatorial Screening: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics: RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes BAX/BCL2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
